

The Oral Bioavailability of IIM-290: A Technical Overview

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Compound of Interest

Compound Name: IIM-290

Cat. No.: B1192948

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Jammu, India - **IIM-290**, a novel semi-synthetic derivative of the natural product rohitukine, has emerged as a promising orally active cyclin-dependent kinase (CDK) inhibitor with significant potential in cancer therapy.[1][2][3] Preclinical studies have demonstrated its potent in vivo efficacy in various xenograft models, including pancreatic, colon, and leukemia cancers.[1][2] A key highlight of its preclinical profile is its excellent oral bioavailability, a significant advancement over earlier rohitukine-inspired CDK inhibitors like flavopiridol and riviciclib, which are limited to intravenous administration.[1][4] This whitepaper provides an in-depth technical guide on the oral bioavailability of **IIM-290**, consolidating available data, experimental methodologies, and the underlying mechanistic pathways for an audience of researchers, scientists, and drug development professionals.

Quantitative Pharmacokinetic Data

IIM-290 has demonstrated a high oral bioavailability of 71% in preclinical animal models.[1][3] The pharmacokinetic parameters following oral and intravenous administration have been characterized, with key data summarized in the tables below. Further formulation development, including the creation of a hydrochloride salt and a solid dispersion, has shown to enhance its solubility and systemic exposure.[5]

Pharmacokinetic Parameters of IIM-290 (Free Base)

Parameter	Value
Oral Bioavailability (%)	71
In vivo Efficacious Dose (Oral)	50 mg/kg
Half-life ($t_{1/2}$) in mouse plasma	5.4 hours
Clearance (Cl)	55.4 mL/min/kg

Data sourced from preclinical studies in murine models.[\[2\]](#)

In Vitro Inhibitory Activity

Target	IC ₅₀
CDK-9/T1	1.9 nM
CDK-2/A	16 ± 1 nM
Cell Line	GI ₅₀
Molt-4 (Leukemia)	< 1.0 μM
MIAPaCa-2 (Pancreatic Cancer)	< 1.0 μM

IC₅₀ and GI₅₀ values indicate the concentration required for 50% inhibition of the kinase and cell growth, respectively.[\[2\]](#)

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are the methodologies employed in the key studies assessing the oral bioavailability and efficacy of **IIM-290**.

Oral Bioavailability Study

The oral bioavailability of **IIIM-290** was determined in BALB/c mice. While specific details of the formulation used to achieve 71% bioavailability are not publicly disclosed, a general protocol for such a study is as follows:

- **Animals:** Male BALB/c mice are typically used. Animals are fasted overnight prior to drug administration to minimize variability in gastrointestinal absorption.
- **Drug Administration:**
 - **Oral (PO):** A suspension of **IIIM-290**, likely in a vehicle such as 0.5% carboxymethylcellulose (CMC), is administered via oral gavage at a specific dose (e.g., 50 mg/kg).
 - **Intravenous (IV):** For the determination of absolute bioavailability, a solution of **IIIM-290** in a suitable vehicle (e.g., saline with a solubilizing agent) is administered via the tail vein at a lower dose.
- **Blood Sampling:** Blood samples are collected at predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via retro-orbital bleeding or another appropriate method. Plasma is separated by centrifugation and stored at -80°C until analysis.
- **Sample Analysis:** The concentration of **IIIM-290** in plasma samples is quantified using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) method.
- **Pharmacokinetic Analysis:** Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as C_{max} (maximum concentration), T_{max} (time to maximum concentration), and AUC (area under the concentration-time curve). Oral bioavailability (F%) is calculated using the formula: $(AUC_{oral} / Dose_{oral}) / (AUC_{iv} / Dose_{iv}) * 100$.

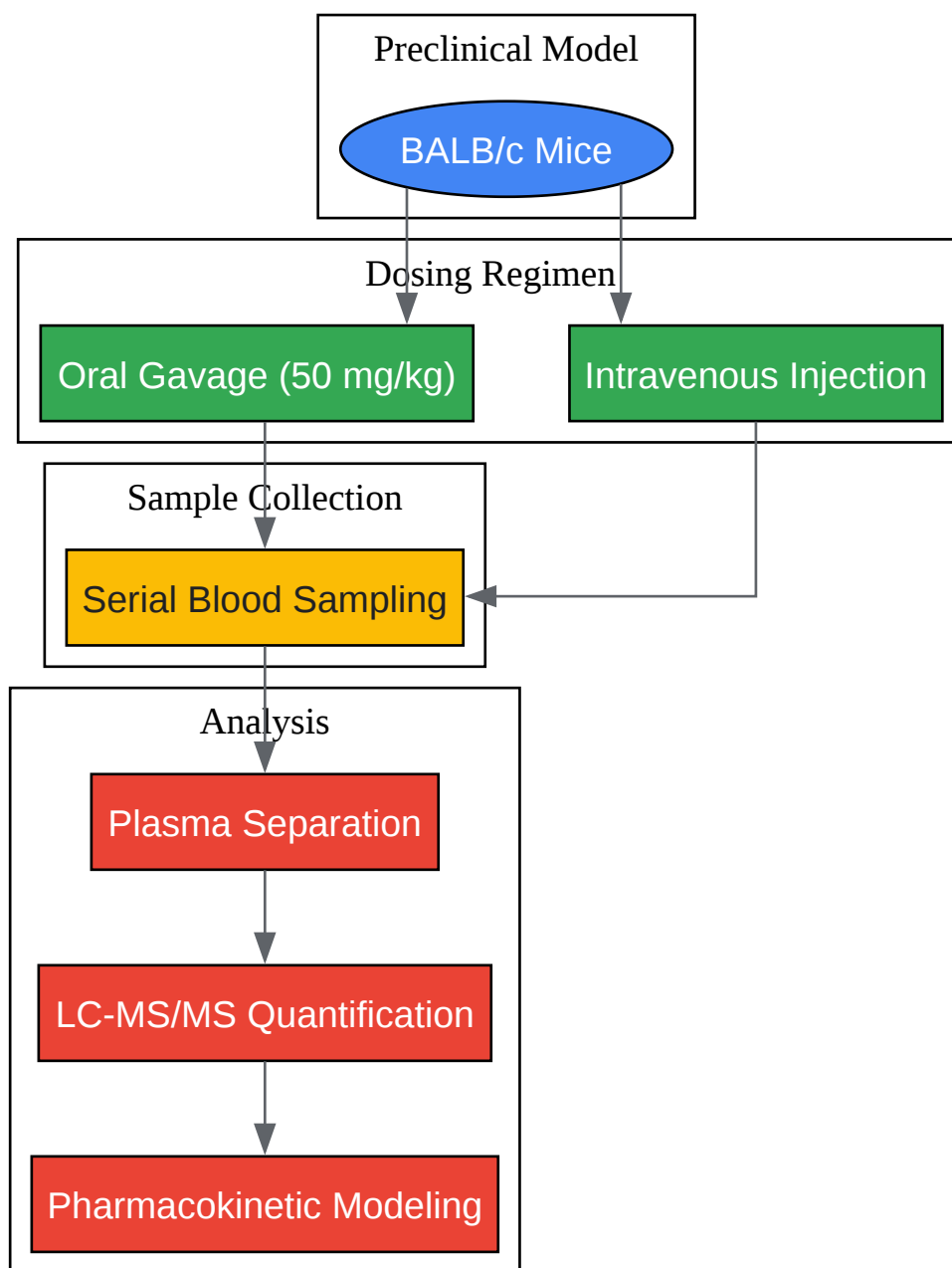
In Vivo Xenograft Efficacy Studies

The anticancer activity of **IIIM-290** has been evaluated in various xenograft models. A representative protocol for a pancreatic cancer xenograft study is outlined below:

- Cell Lines and Animal Models: Human pancreatic cancer cells (e.g., MIAPaCa-2) are cultured and subcutaneously injected into immunodeficient mice (e.g., nude or SCID mice).
- Tumor Growth and Treatment: Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into control and treatment groups. The treatment group receives daily oral administration of **IIIM-290** (e.g., 50 mg/kg).
- Monitoring and Endpoints: Tumor volume and body weight are measured regularly. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised for further analysis.

Visualizing Experimental Workflows and Signaling Pathways

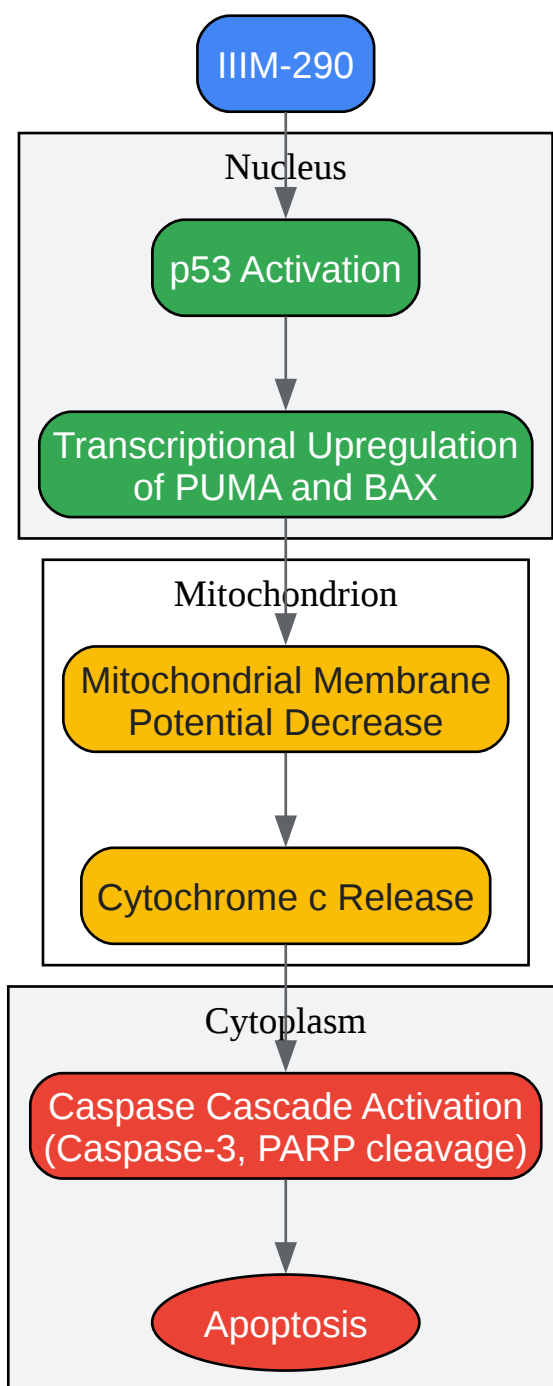
To further elucidate the experimental processes and the mechanism of action of **IIIM-290**, the following diagrams are provided.



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Oral Bioavailability Study Workflow

IIIIM-290 induces apoptosis in cancer cells through a p53-dependent mitochondrial pathway.[6] This involves the upregulation of pro-apoptotic proteins and the subsequent activation of the caspase cascade.



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p53-Dependent Apoptosis Pathway of IIM-290

Conclusion

IIM-290 represents a significant advancement in the development of CDK inhibitors, primarily due to its high oral bioavailability.[1][3] The preclinical data strongly support its potential as an

orally administered therapeutic for various cancers. Further clinical investigations, for which an Investigational New Drug (IND) application has been filed, will be crucial in translating these promising preclinical findings into tangible clinical benefits for patients with cancers such as pancreatic cancer.[7] The detailed understanding of its pharmacokinetic profile and mechanism of action provides a solid foundation for its continued development.

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